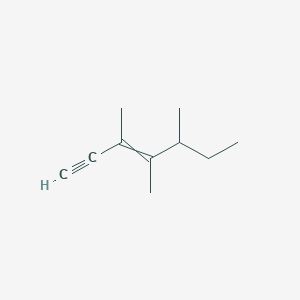![molecular formula C13H12ClNO4 B14523492 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride CAS No. 62580-18-1](/img/structure/B14523492.png)
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride is an organic compound with the chemical formula C13H11NO4. It is a yellow crystalline solid, soluble in alcohol and ester solvents . This compound is known for its potential biological activities and has been studied for its applications in various fields such as drug research and development .
Preparation Methods
The synthesis of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride can be achieved through different synthetic routes. A common method involves the hydroxymethylation and methoxylation of moss base . The reaction conditions typically include the use of specific reagents and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and its potential anti-cancer properties . In industry, it may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride can be compared with other similar compounds such as 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol and 4-Methoxyfuro[2,3-b]quinolin-7-ol . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications .
Properties
CAS No. |
62580-18-1 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C13H11NO4.ClH/c1-16-9-4-3-7-10(11(9)15)14-13-8(5-6-18-13)12(7)17-2;/h3-6,15H,1-2H3;1H |
InChI Key |
PZEDCJPMLAMKPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


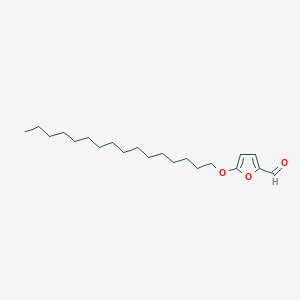
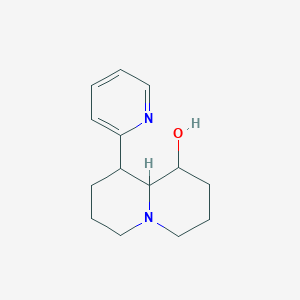
![9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14523421.png)
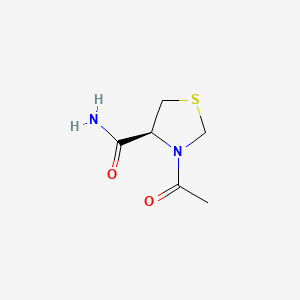
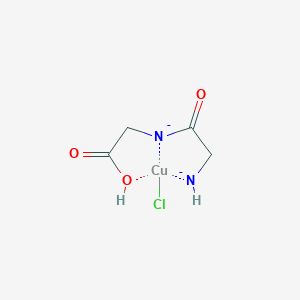
![8-Ethoxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14523425.png)

![6-(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523431.png)


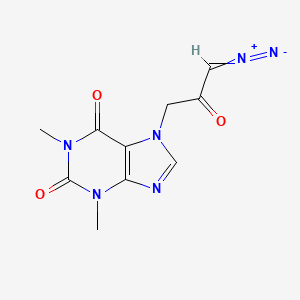

![4-methoxy-3H-imidazo[2,1-b]purine](/img/structure/B14523457.png)
